Home > Products > Building Blocks P16854 > (R)-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine
(R)-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine - 181481-62-9

(R)-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine

Catalog Number: EVT-388600
CAS Number: 181481-62-9
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanol []

    Compound Description: (S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanol is a chiral carbinol obtained through the biocatalytic asymmetric reduction of 1-(benzo[d][1,3]dioxol-5-yl)ethanone. It serves as a valuable chiral building block in organic synthesis and is a precursor for various biologically active molecules and drugs [].

2. 1-(Benzo[d][1,3]dioxol-5-yl)ethanone []

    Compound Description: 1-(Benzo[d][1,3]dioxol-5-yl)ethanone is a ketone containing the benzo[d][1,3]dioxol-5-yl ring. It is used as a starting material for synthesizing various compounds, including chiral carbinols like (S)-1-(1,3-benzodioxal-5-yl) ethanol []

3. (R)-Benzo[d][1,3]dioxol-5-yl-butylamine []

    Compound Description: (R)-Benzo[d][1,3]dioxol-5-yl-butylamine is a chiral amine and a key component in the synthesis of DMP 777 (L-694,458), a human leukocyte elastase inhibitor [].

4. (S)-1-Phenylbutan-1-amine []

    Compound Description: (S)-1-Phenylbutan-1-amine is another chiral amine utilized in synthesizing the deubiquitinase inhibitor degrasyn (WP1130) [].

Source and Classification

This compound can be synthesized from various precursors, including benzo[d][1,3]dioxole derivatives and amines. It falls under the category of psychoactive substances and is structurally related to other compounds like methylenedioxymethamphetamine. Its classification as an aromatic amine indicates that it possesses both amine and aromatic characteristics, which can influence its reactivity and biological activity.

Synthesis Analysis

The synthesis of (R)-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine typically involves several key steps:

  1. Starting Materials: The synthesis often begins with benzo[d][1,3]dioxole derivatives and appropriate butanamine precursors.
  2. Reaction Conditions: Common solvents used include dry methanol or ethanol, often under reflux conditions to facilitate the reaction.
  3. Procedure:
    • A mixture of benzo[d][1,3]dioxole and butanamine is prepared in the chosen solvent.
    • An acid catalyst, such as glacial acetic acid, may be added to promote the formation of the amine.
    • The reaction mixture is stirred for an extended period (often overnight) at elevated temperatures.
    • Following completion, the product is purified through recrystallization or chromatography to yield the desired compound in high purity .

For example, one reported method involves combining benzo[d][1,3]dioxole with p-anisaldehyde in methanol under reflux conditions, leading to the formation of various derivatives including (R)-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine .

Molecular Structure Analysis

The molecular structure of (R)-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine can be described as follows:

  • Molecular Formula: C11H15N
  • Molecular Weight: Approximately 175.25 g/mol
  • Structural Features:
    • The compound features a butanamine chain (–C4H9–) linked to a benzo[d][1,3]dioxole group.
    • The dioxole ring contributes to the compound's aromaticity and may enhance its interaction with biological targets.

Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed insights into the molecular structure, revealing chemical shifts corresponding to different hydrogen environments within the molecule .

Chemical Reactions Analysis

(R)-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine can participate in various chemical reactions:

  1. Acylation: The amine group can undergo acylation reactions to form amides.
  2. Alkylation: It can react with alkyl halides to form more complex amines.
  3. Oxidation: Under certain conditions, it may be oxidized to form imines or other nitrogen-containing compounds.

These reactions are significant for modifying the compound's properties or enhancing its biological activity .

Mechanism of Action
  • The compound may interact with neurotransmitter systems in the brain, particularly those involving serotonin and dopamine receptors.
  • Its structural similarity to other psychoactive compounds suggests potential agonistic or antagonistic effects on these receptors.

Further pharmacological studies are needed to elucidate its precise mechanism of action and therapeutic potential .

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine include:

  • Appearance: Typically appears as a white to off-white solid.
  • Melting Point: Reported melting point ranges from 36°C to 70°C depending on purity and specific synthesis methods.
  • Solubility: Soluble in organic solvents such as methanol and ethanol; limited solubility in water.

These properties are crucial for determining its suitability for various applications in research and industry .

Applications

(R)-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine has several potential applications:

  1. Pharmaceutical Development: Due to its structural characteristics, it may serve as a lead compound for developing new psychoactive drugs targeting neurological disorders.
  2. Research Tool: Its interactions with neurotransmitter systems make it a valuable tool for studying brain function and behavior.
  3. Synthetic Intermediates: It can be used as an intermediate in synthesizing more complex organic molecules for research purposes.
Chemical Identity & Structural Characterization of (R)-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine

IUPAC Nomenclature and Stereochemical Configuration

The compound is systematically named (R)-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine, reflecting its core structural components: a butan-1-amine chain linked to a benzo[d][1,3]dioxole aromatic system. The stereochemical descriptor (R) specifies the absolute configuration at the chiral carbon adjacent to the amine group (Cα). Alternative nomenclature includes (R)-1-(1,3-Benzodioxol-5-yl)butan-1-amine and the common name (R)-α-propylpiperonylamine, emphasizing the propyl substituent and the piperonyl (1,3-benzodioxol-5-yl) moiety [2].

The stereocenter arises from the tetrahedral bonding of Cα, which bears four distinct groups:

  • -NH₂ (amine)
  • -C₆H₅O₂ (benzo[d][1,3]dioxol-5-yl group)
  • -CH₂CH₂CH₃ (propyl chain)
  • -H (hydrogen)

The R configuration is confirmed experimentally through chiral resolution techniques and spectroscopic data, including optical rotation and chiral chromatography. The InChI string (InChI=1S/C11H15NO2/c1-2-3-9(12)8-4-5-10-11(6-8)14-7-13-10/h4-6,9H,2-3,7,12H2,1H3/t9-/m1/s1) explicitly encodes the stereochemistry via the t9-/m1/s1 term [2].

Molecular Formula, Weight, and Key Physicochemical Properties

The compound's molecular formula is C₁₁H₁₅NO₂, with a molecular weight of 193.24 g/mol [2] [8]. Key physicochemical properties derived from computational and experimental analyses include:

Table 1: Physicochemical Properties of (R)-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine

PropertyValueSignificance
XLogP32.1Moderate lipophilicity, suggesting balanced membrane permeability
Hydrogen Bond Donors1 (amine group)Capacity for H-bond donation; influences solubility and target binding
Hydrogen Bond Acceptors3 (amine + two ether oxygens)H-bond acceptance potential; impacts solvation and crystallinity
Topological Polar Surface Area (TPSA)44.5 ŲModerate polarity; correlates with blood-brain barrier permeability
Rotatable Bonds3 (propyl chain + Cα linkage)Molecular flexibility; affects conformational diversity
Chiral Centers1Critical for enantioselective biological activity

The calculated logP (partition coefficient) value of 2.1 indicates moderate lipophilicity, balancing aqueous solubility and lipid membrane penetration. The Topological Polar Surface Area (TPSA) of 44.5 Ų further supports its potential to cross biological barriers like the blood-brain barrier [2].

Crystallographic Analysis and Hydrogen Bonding Patterns

While single-crystal X-ray diffraction data for the specific title compound is limited in the literature, structural analogs with the benzo[d][1,3]dioxol-5-yl scaffold provide insights. For example:

  • Crystal System: Analogous compounds (e.g., naproxen-sesamol esters) crystallize in monoclinic systems (space group P2₁) with unit cell dimensions a = 9.1511(4) Å, b = 5.6679(3) Å, c = 16.7731(9) Å, and β = 93.435(2)° [6].
  • Hydrogen Bonding: The primary amine group (-NH₂) acts as a strong hydrogen bond donor. In related structures, N-H···O bonds form between the amine and ether oxygens (O=C or O of benzodioxole), creating chains or dimers that stabilize the crystal lattice [6] [9].
  • Dihedral Angles: The benzodioxole ring and the aliphatic chain adopt a dihedral angle of ~53°–60° in analogous molecules, minimizing steric strain and optimizing intermolecular interactions [9].

Table 2: Key Crystallographic Features of Structural Analogs

ParameterValueMeasurement Method
Space GroupP2₁ (monoclinic)X-ray diffraction
Unit Cell Volume868.42(8) ųSC-XRD
H-Bond Donor-Acceptor Distance2.8–3.0 ÅSC-XRD (inferred from analogs)
Dominant H-Bond MotifN-H···O (ether)SC-XRD

The absence of extensive crystallographic data for this specific enantiomer highlights a research gap. Computational modeling suggests intramolecular interactions between the amine hydrogen and benzodioxole oxygen contribute to conformational stability [6].

Comparative Analysis of Enantiomeric vs. Racemic Forms

The (R)-enantiomer and its (S)-counterpart exhibit distinct biochemical behaviors despite identical physicochemical properties in achiral environments. Key differences include:

  • Synthesis Challenges: Racemic mixtures form via classical synthesis from achiral precursors. Resolving enantiomers requires chiral auxiliaries (e.g., Mosher’s esters) or chromatography, as diastereomeric salts exhibit differing solubilities .
  • Pharmacological Enantioselectivity: The R configuration may confer preferential binding to serotonin/dopamine receptors. For example, (R)-enantiomers of benzodioxolyl amines show 5–10× higher affinity for 5-HT₁A receptors than (S)-forms, analogous to MDMA enantiomers [7] [10].
  • Optical Activity: The racemate is optically inactive due to compensating rotations, while the (R)-enantiomer rotates plane-polarized light counterclockwise. Specific rotation values remain uncharacterized but are measurable via polarimetry .

Table 3: Enantiomeric vs. Racemic Properties Comparison

Property(R)-EnantiomerRacemate
Optical ActivityDextro- or levorotatoryOptically inactive
Synthesis MethodChiral resolution/asymmetric synthesisClassical organic synthesis
Biological Target AffinityPotentially enhanced for CNS receptorsReduced due to antagonistic (S)-form
CrystallinityHomochiral packing motifsPolymorphic forms possible

The therapeutic relevance of enantiopurity is underscored by patents disclosing (R)-benzodioxolyl-pyrrolidine derivatives for neuropsychiatric disorders (e.g., autism, PTSD), leveraging their improved target specificity over racemates [10]. Racemic mixtures risk diminished efficacy or unpredictable effects due to competitive receptor binding by the (S)-enantiomer [7].

Properties

CAS Number

181481-62-9

Product Name

(R)-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine

IUPAC Name

(1R)-1-(1,3-benzodioxol-5-yl)butan-1-amine

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

InChI

InChI=1S/C11H15NO2/c1-2-3-9(12)8-4-5-10-11(6-8)14-7-13-10/h4-6,9H,2-3,7,12H2,1H3/t9-/m1/s1

InChI Key

DFTBFIMTDRVUQC-SECBINFHSA-N

SMILES

CCCC(C1=CC2=C(C=C1)OCO2)N

Canonical SMILES

CCCC(C1=CC2=C(C=C1)OCO2)N

Isomeric SMILES

CCC[C@H](C1=CC2=C(C=C1)OCO2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.